3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a bicyclic core structure substituted with diverse functional groups. Its molecular formula is C₂₈H₂₇NO₅, derived from the following substituents:
- 3-(3,4-Dimethylbenzoyl): A benzoyl group with methyl substitutions at the 3- and 4-positions, enhancing lipophilicity and steric bulk.
- 6,7-Dimethoxy: Methoxy groups at positions 6 and 7, influencing electronic properties and solubility.
- 1-[(4-Methoxyphenyl)methyl]: A benzyl group with a para-methoxy substituent, contributing to π-π stacking interactions in biological systems.
Purification typically involves column chromatography, as seen in related compounds .
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-17-6-9-20(12-18(17)2)27(30)23-16-29(15-19-7-10-21(32-3)11-8-19)24-14-26(34-5)25(33-4)13-22(24)28(23)31/h6-14,16H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHMQXOSPQHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl, methoxy, and methyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and hypothesized properties of the target compound with analogs from the literature:
Key Observations:
The 4-methoxyphenylmethyl substituent (target compound) vs. 4-chlorophenylmethyl () alters electronic effects, with methoxy groups donating electron density and chlorine withdrawing it.
Synthetic Routes: Pd-catalyzed cross-coupling is a common method for introducing aryl groups in quinoline derivatives . The target compound’s synthesis likely involves similar steps, though the dimethylbenzoyl group may require tailored boronic acid precursors.
Biological Activity: Methoxy-substituted quinolines (e.g., 4k in ) exhibit antimicrobial activity, suggesting the target compound’s dimethoxy groups may confer similar properties. The dimethylbenzoyl group’s steric bulk could modulate binding to enzymatic targets, such as kinases or cytochrome P450 enzymes .
Physicochemical Properties
- Solubility: Methoxy groups generally improve solubility in polar organic solvents (e.g., DMF, ethanol) but reduce aqueous solubility. The dimethylbenzoyl group may further decrease water solubility compared to sulfonyl analogs .
- Thermal Stability : Melting points for related compounds range from 223–225°C (e.g., 4k ). The target compound’s melting point is unreported but expected to be similar, depending on crystallinity.
Biological Activity
The compound 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 509.6 g/mol. The compound features a quinoline core structure, which is known for its diverse pharmacological activities.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. It inhibits cell growth by inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Properties : It demonstrates strong antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biological Activity Data
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 13.3 | |
| Antioxidant | DPPH Radical Scavenging | 18.8 | |
| COX Inhibition | Human Platelets | 24.3 |
Case Studies
-
Antiproliferative Effects :
A study evaluated the antiproliferative effects of the compound on various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of 13.3 µM against MCF-7 cells, suggesting its potential as an anticancer agent. -
Antioxidant Activity :
In vitro assays demonstrated that the compound exhibits considerable antioxidant activity by scavenging DPPH radicals with an IC50 value of 18.8 µM. This property is crucial for protecting cells from oxidative damage. -
Enzyme Inhibition :
Further investigations into enzyme inhibition revealed that the compound effectively inhibited COX enzymes in human platelets, showcasing its potential to mitigate inflammation-related pathways.
Research Findings
Recent studies have focused on optimizing the structure of similar compounds to enhance their biological activity. For instance, modifications at various positions on the quinoline ring have been explored to improve potency and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
